

The Interplay of HIF-1 α and MHI-148 Uptake: A Technical Guide

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Compound of Interest

Compound Name: MHI-148

Cat. No.: B12399651

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Introduction

Hypoxia-inducible factor 1-alpha (HIF-1 α) is a master regulator of the cellular response to low oxygen conditions, a state known as hypoxia.[1][2] Commonly observed in the microenvironment of solid tumors, hypoxia triggers a cascade of adaptive responses, including angiogenesis, metabolic reprogramming, and altered drug uptake.[3][4] This guide explores the critical relationship between HIF-1 α and the cellular uptake of **MHI-148**, a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[3][5][6][7][8] Understanding this interplay is paramount for the development of novel cancer diagnostics and targeted therapeutic strategies.

MHI-148 exhibits preferential accumulation in cancer cells compared to normal cells, a phenomenon primarily mediated by the overexpression of organic anion-transporting polypeptides (OATPs).[3][5][7][9][10] Crucially, the expression of these transporters is, in part, regulated by the activity of HIF-1 α . [3][9][11] This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the methodologies employed to elucidate the role of HIF-1 α in **MHI-148** uptake.

Data Presentation

The following tables summarize the quantitative data from studies investigating the influence of hypoxia and HIF-1 α on **MHI-148** uptake in various cancer cell lines and in vivo models.

Table 1: In Vitro **MHI-148** Uptake in Cancer Cell Lines

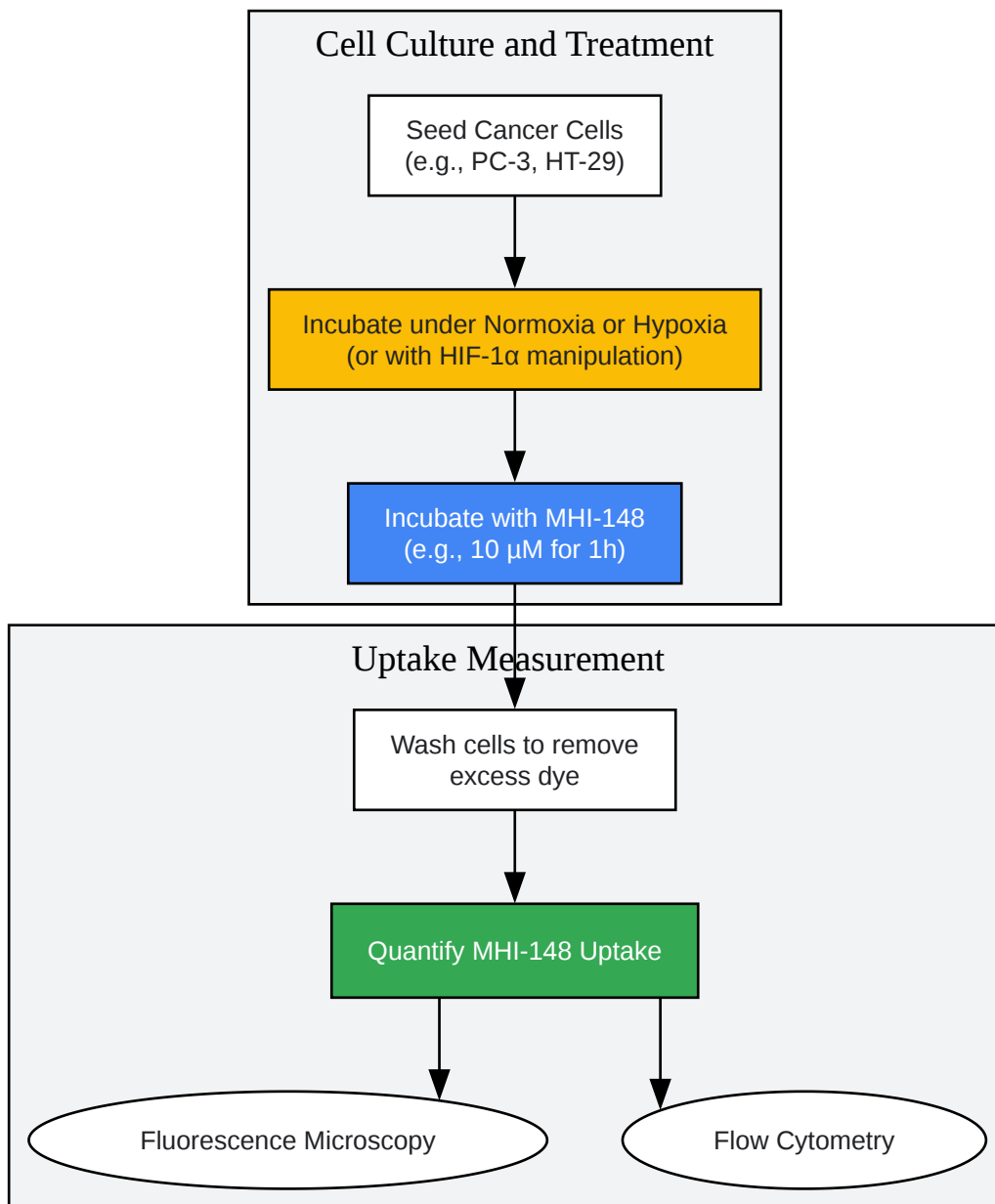
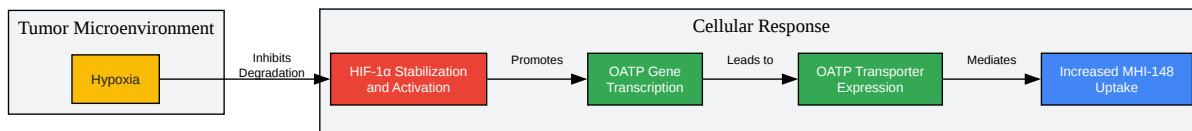
Cell Line	Condition	Fold Change in MHI-148 Uptake (relative to Normoxia)	Reference
PC-3 (Prostate Cancer)	Hypoxia	~1.3 - 2.0	[9]
ARCaPE (Prostate Cancer)	Hypoxia	~1.5	[9]
C4-2 (Prostate Cancer)	Hypoxia	~1.4	[9]
MDA-MB-231 (Breast Cancer)	Hypoxia	~1.3	[9]
PC-3 (Prostate Cancer)	Normoxia + HIF-1 α Overexpression	>1.5	[9]
PC-3 (Prostate Cancer)	Hypoxia + HIF-1 α Silencing	Uptake reduced to levels comparable to normoxia	[9]
ARCaPE (Prostate Cancer)	Hypoxia + HIF-1 α Silencing	Uptake reduced to levels comparable to normoxia	[9]

 Table 2: In Vivo **MHI-148** Uptake in Tumor Xenografts

Tumor Model	Condition	Increase in NIRF Signal (relative to control)	Reference
PC-3 Tumor Xenograft	HIF-1 α Overexpression	60%	[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in the literature.



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